molecular formula C21H14O4S B2537733 (Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 623121-74-4

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2537733
CAS No.: 623121-74-4
M. Wt: 362.4
InChI Key: UZQNDYHWVUEPNO-NDENLUEZSA-N
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Description

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H14O4S and its molecular weight is 362.4. The purity is usually 95%.
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Biological Activity

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent research due to its potential biological activities. This compound belongs to a class of molecules that have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. This article compiles findings from diverse studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a benzofuran core structure with specific substituents that influence its biological activity. The presence of the thiophenyl and phenoxy groups is particularly significant in determining its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation. The compound's ability to modulate mitochondrial dysfunction has been suggested as a pathway for its pro-apoptotic effects .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
K56212.5Apoptosis via ROS
HepG215.0Mitochondrial dysfunction
MCF710.0Caspase activation

2. Cholinesterase Inhibition

Benzofuran derivatives have been explored as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. The compound has shown promising results in inhibiting BChE with an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Table 2: Cholinesterase Inhibition Data

Compound TestedBChE IC50 (µM)AChE IC50 (µM)Selectivity Ratio
(Z)-6-(...)30.3>100High
Compound X25.080Moderate

3. Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties, which contribute to their overall biological profile. The ability to scavenge free radicals and reduce oxidative stress is crucial for their potential therapeutic applications.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Induction of Apoptosis in Cancer Cells : A study involving K562 cells demonstrated that treatment with the compound resulted in a significant increase in caspase activity after prolonged exposure, indicating strong pro-apoptotic effects .
  • Inhibition of Cholinesterases : Research on a series of benzofuran derivatives showed that modifications to the structure could enhance selectivity towards BChE over acetylcholinesterase (AChE), suggesting that further structural optimization could yield more potent inhibitors .
  • Oxidative Stress Modulation : Investigations into the antioxidant capacity revealed that the compound effectively reduced oxidative stress markers in cultured cells, supporting its potential use in protective therapies against oxidative damage .

Properties

IUPAC Name

(2Z)-6-phenacyloxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4S/c22-18(14-5-2-1-3-6-14)13-24-15-8-9-17-19(11-15)25-20(21(17)23)12-16-7-4-10-26-16/h1-12H,13H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQNDYHWVUEPNO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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